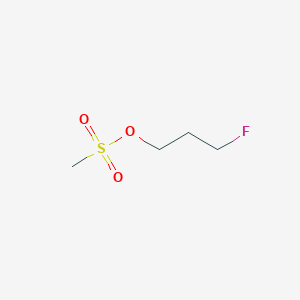

3-Fluoropropyl methanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropropyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO3S/c1-9(6,7)8-4-2-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTJTTYHDNOOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289903 | |

| Record name | 3-Fluoropropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-04-3 | |

| Record name | 372-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoropropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block for Modern Drug Discovery

An In-Depth Technical Guide to 3-Fluoropropyl Methanesulfonate (CAS 372-04-3)

This compound (CAS 372-04-3), also known as 3-fluoropropyl mesylate, is a crucial reagent in the field of organic and medicinal chemistry.[1][2] Its unique bifunctional nature, featuring a terminal fluorine atom and an excellent methanesulfonate (mesylate) leaving group, makes it a highly valuable precursor for introducing the 3-fluoropropyl moiety into a wide array of molecules.[1] The strategic incorporation of fluorine is a cornerstone of modern drug design, often enhancing critical pharmacokinetic and pharmacodynamic properties such as metabolic stability, bioavailability, and binding affinity.[1] Consequently, this compound serves as a key intermediate in the synthesis of complex organic molecules, including non-radioactive standards and, most notably, precursors for [¹⁸F]-labeled radiotracers used in Positron Emission Tomography (PET) imaging.[1] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its effective use in synthesis.

Physicochemical Properties

The macroscopic properties of this compound are summarized below. This data is critical for handling, reaction setup, and purification procedures.

| Property | Value | Source |

| CAS Number | 372-04-3 | [2][3] |

| Molecular Formula | C₄H₉FO₃S | [1][2][3][4] |

| Molecular Weight | 156.17 g/mol | [2][4] |

| Appearance | Liquid | [3] |

| Boiling Point | 116 °C @ 15 mmHg | [2] |

| 256.5 °C @ 760 mmHg | [4] | |

| Density | 1.225 g/cm³ | [4] |

| Flash Point | 109 °C | [2][4] |

| Refractive Index | 1.405 | [4] |

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is indispensable for verifying the identity, structure, and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the cornerstone technique for unambiguous structural elucidation.[1]

-

¹H NMR : The proton NMR spectrum provides a detailed map of the propyl methanesulfonate backbone.[1] One would expect to see distinct signals corresponding to the methyl protons of the mesylate group (a singlet, ~3.0 ppm), and three methylene groups. The methylene group adjacent to the oxygen (O-CH₂) will be the most downfield triplet (~4.4 ppm), the methylene adjacent to the fluorine (F-CH₂) will be a triplet of doublets (~4.6 ppm) due to coupling with both adjacent protons and the fluorine atom, and the central methylene group will appear as a multiplet (~2.2 ppm).

-

¹⁹F NMR : Fluorine NMR is crucial for confirming the presence and environment of the fluorine atom. A single signal, likely a triplet due to coupling with the adjacent methylene protons, would confirm the terminal fluorine's location.

-

-

Mass Spectrometry (MS) : MS is used to confirm the molecular weight and elemental composition.[1] Techniques like Electrospray Ionization (ESI-MS) would show a molecular ion peak corresponding to the calculated exact mass of 156.0260 g/mol , providing definitive confirmation of the compound's identity.[1][4]

PART 2: Synthesis and Mechanistic Considerations

Primary Synthesis Route: Mesylation of 3-Fluoro-1-propanol

The most common and efficient method for preparing this compound is the esterification of 3-fluoro-1-propanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine.[1] This mesylation reaction is reliable and typically proceeds with high yields.[1]

The causality behind this choice is twofold: 3-fluoro-1-propanol is a readily available starting material, and methanesulfonyl chloride is a highly reactive sulfonylating agent. The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.

Sources

3-Fluoropropyl methanesulfonate molecular weight and formula

An In-Depth Technical Guide to 3-Fluoropropyl Methanesulfonate for Advanced Chemical Synthesis

Executive Summary

This compound has emerged as a pivotal reagent in modern organic and medicinal chemistry. Its unique bifunctional nature, featuring a reactive methanesulfonate (mesylate) leaving group and a terminal fluorine atom, makes it an exceptionally valuable building block for the strategic introduction of the 3-fluoropropyl moiety into complex molecular architectures.[1] The incorporation of fluorine is a well-established strategy in drug discovery to modulate a molecule's physicochemical and biological properties, such as metabolic stability, binding affinity, and bioavailability.[1][2][3][4] This guide provides an in-depth analysis of this compound, covering its fundamental properties, core reactivity, a validated synthetic protocol, key applications in pharmaceutical research and PET imaging, and essential safety protocols for its handling.

Chemical Identity and Physicochemical Properties

This compound, also known as 3-fluoropropyl mesylate, is a specialized alkyl sulfonate ester.[1][5] Its identity and key physical characteristics are summarized below, providing the foundational data required for its effective use in a research setting.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉FO₃S | [1][5][6][7][8] |

| Molecular Weight | 156.18 g/mol | [1][7][9] |

| CAS Number | 372-04-3 | [1][5][6][7][9] |

| Appearance | Liquid | [1] |

| Density | 1.225 g/cm³ | [6][10] |

| Boiling Point | 256.5 °C @ 760 mmHg; 116 °C @ 15 mmHg | [6][10][11] |

| Flash Point | ~109 °C | [5][6] |

| Refractive Index | 1.405 | [6] |

| InChI Key | NCTJTTYHDNOOEM-UHFFFAOYSA-N | [1][6] |

The Scientific Rationale: Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct roles of its two key functional groups: the methanesulfonate ester and the terminal fluorine atom.

The Mesylate: An Exceptional Leaving Group The methanesulfonate (mesylate) group is a superb leaving group due to the stability of the resulting mesylate anion, which is highly stabilized by resonance. This inherent stability facilitates the facile cleavage of the C-O bond during nucleophilic attack. This transforms the chemically inert hydroxyl group of the parent alcohol (3-fluoro-1-propanol) into a highly reactive site, primed for nucleophilic substitution (Sₙ2) reactions.[1] This reactivity is the cornerstone of its function as an alkylating agent.

The Fluorine Atom: A Tool for Property Modulation The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[2][4][12] The presence of the fluorine atom on the propyl chain imparts several potentially beneficial properties to a target molecule, including:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.

-

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets.[1]

-

Modulated Lipophilicity and Bioavailability: The introduction of a fluoropropyl group can fine-tune a molecule's lipophilicity, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

The fundamental utility of this reagent is its ability to undergo nucleophilic substitution, thereby covalently attaching the 3-fluoropropyl group to a wide array of nucleophiles.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 372-04-3 | 6164-3-11 | MDL MFCD01715281 | 3-Fluoropropyl 1-methanesulfonate | SynQuest Laboratories [synquestlabs.com]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C4H9FO3S | CID 248388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 372-04-3|this compound|BLD Pharm [bldpharm.com]

- 10. 3-FLUOROPROPYL-1-METHANESULFONATE CAS#: 372-04-3 [m.chemicalbook.com]

- 11. 3-FLUOROPROPYL-1-METHANESULFONATE | 372-04-3 [m.chemicalbook.com]

- 12. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Fluoropropyl Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data of 3-Fluoropropyl methanesulfonate, a key building block in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document synthesizes fundamental spectroscopic principles with practical insights into the structural elucidation of this versatile fluoroalkylating agent. We will explore the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this molecule, offering a detailed interpretation of its spectral features. This guide is intended to be a valuable resource for researchers utilizing this compound, enabling a deeper understanding of its chemical identity and purity.

Introduction: The Significance of this compound

This compound (CAS No. 372-04-3) is a bifunctional molecule of significant interest in organic synthesis.[1] Its structure features a terminal fluorine atom and a methanesulfonate (mesylate) group. The mesylate is an excellent leaving group, facilitating nucleophilic substitution reactions, while the 3-fluoropropyl moiety allows for the strategic introduction of fluorine into target molecules.[1] This process, known as fluoroalkylation, can dramatically alter the biological and physical properties of a compound, making it a valuable strategy in drug discovery and materials science.[1]

Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. Spectroscopic techniques, particularly NMR and IR spectroscopy, are indispensable tools for this purpose.

Molecular Structure and Spectroscopic Rationale

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound and the expected spectroscopic behavior of its constituent functional groups.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

The molecule possesses several key features that will give rise to distinct spectroscopic signals:

-

Alkyl Chain: Three methylene (-CH₂-) groups, each in a unique chemical environment.

-

Fluorine Atom: A terminal fluorine atom which will exhibit characteristic couplings in NMR spectra.

-

Methanesulfonate Group: A methyl (-CH₃) group and a sulfonate ester (-SO₃-), which will have specific signatures in both NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule and probing the environment of specific nuclei like fluorine.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms (F and O), and the splitting patterns arise from spin-spin coupling with adjacent protons and the fluorine atom.[1]

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |

| H-4 (CH₃-S) | ~3.0 | Singlet (s) | The methyl protons are adjacent to the electron-withdrawing sulfonate group, resulting in a downfield shift. There are no adjacent protons to couple with, hence a singlet. |

| H-3 (-CH₂-O) | ~4.4 | Triplet (t) | These protons are deshielded by the adjacent oxygen atom. They are coupled to the two protons on C2, resulting in a triplet. |

| H-2 (-CH₂-) | ~2.2 | Doublet of triplets (dt) | This central methylene group is coupled to the protons on C1 and C3, and also to the fluorine atom. This complex coupling results in a doublet of triplets. |

| H-1 (F-CH₂-) | ~4.6 | Doublet of triplets (dt) | These protons are strongly deshielded by the terminal fluorine atom. They are coupled to the two protons on C2 and the fluorine atom, leading to a doublet of triplets. |

Note: Expected values are illustrative and can vary based on the solvent and the spectrometer's magnetic field strength.

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C-4 (CH₃-S) | ~37 | The methyl carbon is attached to the sulfur atom. |

| C-3 (-CH₂-O) | ~68 | This carbon is bonded to the electronegative oxygen, causing a significant downfield shift. |

| C-2 (-CH₂-) | ~29 | This is a standard alkyl carbon chemical shift. |

| C-1 (F-CH₂-) | ~80 (doublet) | The direct attachment to the highly electronegative fluorine atom causes a large downfield shift. The signal will be split into a doublet due to one-bond coupling with the fluorine atom. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1][2] The chemical shift range for ¹⁹F is much wider than for ¹H, making it very sensitive to the local electronic environment.[2]

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift for a fluorine atom in a fluoroalkane typically appears in the range of -200 to -240 ppm relative to a CFCl₃ standard. The signal will be split into a triplet due to coupling with the two adjacent protons on C1.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2950 - 2850 | C-H stretch | Alkyl (-CH₃, -CH₂-) |

| 1360 - 1340 | S=O asymmetric stretch | Sulfonate ester |

| 1180 - 1160 | S=O symmetric stretch | Sulfonate ester |

| 1060 - 1000 | C-O stretch | Ester |

| 1100 - 1000 | C-F stretch | Alkyl fluoride |

The presence of strong bands in the 1360-1340 cm⁻¹ and 1180-1160 cm⁻¹ regions are highly diagnostic for the sulfonate group. The C-F stretch, while present, can sometimes be difficult to assign definitively as it falls in the fingerprint region where many other vibrations occur.

Caption: General workflow for obtaining and interpreting an IR spectrum.

Experimental Protocols

Synthesis of this compound

A common and efficient method for preparing this compound is the esterification of 3-fluoro-1-propanol with methanesulfonyl chloride in the presence of a base.[1]

Procedure:

-

Dissolve 3-fluoro-1-propanol in a suitable solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Add a tertiary amine base, such as triethylamine, to the solution.[1]

-

Add methanesulfonyl chloride dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for a designated period to ensure the reaction goes to completion.

-

Work up the reaction mixture by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrating under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube and invert several times to ensure a homogeneous solution.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A simple pulse-acquire sequence is usually sufficient.

Conclusion

The spectroscopic characterization of this compound by NMR and IR spectroscopy provides a comprehensive and unambiguous confirmation of its molecular structure. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon-hydrogen framework, while the characteristic couplings and chemical shift of the fluorine atom in ¹⁹F NMR confirm its presence and position. The IR spectrum provides definitive evidence for the key functional groups, particularly the methanesulfonate moiety. This guide serves as a foundational resource for researchers, enabling them to confidently identify and assess the purity of this important synthetic building block.

References

-

19F NMR. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Characterization of 3-Fluoropropyl Methanesulfonate

Introduction: The Critical Role of NMR in the Structural Elucidation of Fluorinated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the definitive structural determination of organic molecules.[1] For compounds like 3-Fluoropropyl methanesulfonate, a versatile fluoroalkylation reagent used in medicinal chemistry and materials science, NMR provides unparalleled insight into the molecular framework.[1] This guide offers a detailed exploration of the proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopic features of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge for its unambiguous characterization. The incorporation of fluorine into organic molecules can significantly alter their physical and biological properties, making precise structural verification paramount.[1]

Principles of ¹H and ¹⁹F NMR Spectroscopy

¹H NMR spectroscopy probes the chemical environment of hydrogen atoms within a molecule. Key information is derived from:

-

Chemical Shift (δ): The position of a signal in the NMR spectrum, indicative of the electronic environment of the proton.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks due to the influence of neighboring NMR-active nuclei, governed by the n+1 rule for simple cases.

-

Coupling Constant (J): The distance between the split peaks, which provides information about the connectivity and spatial relationship of coupled nuclei.

-

Integration: The area under a signal, which is proportional to the number of protons it represents.

¹⁹F NMR spectroscopy operates on similar principles but focuses on the fluorine-19 nucleus.[2] ¹⁹F is a highly sensitive nucleus (100% natural abundance) with a wide chemical shift range, which minimizes signal overlap and provides clear, sharp signals.[2][3] The coupling between fluorine and hydrogen nuclei (¹H-¹⁹F coupling) is a powerful tool for confirming the proximity of these atoms within a molecule.[2]

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound provides a detailed fingerprint of its propyl methanesulfonate backbone.[1] The spectrum is characterized by distinct signals for the methyl group and the three methylene groups of the propyl chain.

Expected ¹H NMR Data (in CDCl₃):

| Protons | Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Coupling Constants (Hz) |

| 3H | CH₃-SO₃ | ~3.0 | Singlet (s) | N/A |

| 2H | -CH₂-CH₂-CH₂- | ~2.2 | Quintet of triplets (qt) or multiplet (m) | J ≈ 6 Hz, J ≈ 6 Hz |

| 2H | F-CH₂-CH₂- | ~4.5 | Triplet of triplets (tt) | J ≈ 47 Hz, J ≈ 6 Hz |

| 2H | -CH₂-O-SO₂- | ~4.3 | Triplet (t) | J ≈ 6 Hz |

Note: Chemical shifts are referenced to residual protium in the solvent (e.g., CHCl₃ at 7.26 ppm).[4] The exact chemical shifts and coupling constants can be influenced by the solvent, concentration, and temperature.

Interpretation of the ¹H NMR Spectrum:

-

CH₃-SO₃ (a): The methyl protons attached to the sulfonate group are expected to appear as a singlet around 3.0 ppm. This is due to the electron-withdrawing nature of the sulfonate group, which deshields the protons. The absence of adjacent protons results in a singlet.

-

-CH₂-O-SO₂- (d): The methylene protons directly attached to the oxygen of the methanesulfonate group are deshielded and appear as a triplet around 4.3 ppm. The triplet multiplicity arises from coupling to the adjacent methylene protons (c).

-

-CH₂-CH₂-CH₂- (c): The central methylene protons are expected to resonate around 2.2 ppm. Their signal will be a complex multiplet due to coupling with both the adjacent methylene protons (d) and the methylene protons adjacent to the fluorine atom (b). The expected pattern is a quintet of triplets (qt).

-

F-CH₂-CH₂- (b): The methylene protons adjacent to the fluorine atom will exhibit the most downfield shift among the methylene groups, appearing as a triplet of triplets (tt) around 4.5 ppm. The large coupling constant (~47 Hz) is due to the geminal coupling with the fluorine atom (²JH-F), while the smaller coupling constant (~6 Hz) arises from vicinal coupling with the adjacent methylene protons (c) (³JH-H).

¹⁹F NMR Spectral Analysis of this compound

The ¹⁹F NMR spectrum provides a direct and unambiguous confirmation of the presence and chemical environment of the fluorine atom.

Expected ¹⁹F NMR Data (in CDCl₃):

| Fluorine | Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Coupling Constants (Hz) |

| 1F | F-CH₂- | ~ -220 to -230 | Triplet of triplets (tt) | J ≈ 47 Hz, J ≈ 25 Hz |

Note: ¹⁹F chemical shifts are typically referenced to an external standard like CFCl₃ (δ 0 ppm).[4]

Interpretation of the ¹⁹F NMR Spectrum:

The single fluorine atom in this compound will give rise to one signal in the ¹⁹F NMR spectrum. This signal is expected to be a triplet of triplets. The larger coupling constant (~47 Hz) is due to the geminal coupling with the two adjacent protons (²JF-H), and the smaller coupling constant (~25 Hz) arises from the vicinal coupling with the two protons on the next carbon (³JF-H).

Molecular Structure and NMR Correlations

The following diagram illustrates the structure of this compound and the key through-bond NMR correlations.

Caption: Key NMR couplings in this compound.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra is crucial for accurate characterization.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5] Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H NMR).[6]

2. ¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include:

-

Pulse width: ~30° - 90°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (or more for dilute samples)

-

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals to determine the relative number of protons.

3. ¹⁹F NMR Acquisition:

-

Tune the NMR probe to the ¹⁹F frequency.

-

Acquire a one-dimensional ¹⁹F NMR spectrum. It is common to acquire both a proton-coupled and a proton-decoupled spectrum.

-

Proton-coupled ¹⁹F spectrum: This will show the ¹H-¹⁹F coupling patterns, which are crucial for structural assignment.

-

Proton-decoupled ¹⁹F{¹H} spectrum: This will collapse the multiplets into singlets, which can improve the signal-to-noise ratio and simplify the spectrum if there are multiple fluorine environments.[7]

-

-

Process the ¹⁹F NMR data similarly to the ¹H NMR data. Reference the chemical shift to an appropriate standard.

4. Advanced 2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): To probe through-space proximity between ¹H and ¹⁹F nuclei.

Conclusion

The combined application of ¹H and ¹⁹F NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By carefully analyzing the chemical shifts, multiplicities, and coupling constants in both spectra, researchers can confidently verify the identity and purity of this important fluoroalkylation reagent. The detailed protocol provided herein serves as a practical guide for obtaining high-quality NMR data, ensuring the scientific integrity of research and development efforts in which this compound is utilized.

References

- Benchchem. (n.d.). This compound | 372-04-3.

- The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science.

- University of Wisconsin-Madison. (n.d.). 19Fluorine NMR.

- National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Elsevier. (n.d.). Ultrafast 19F MAS NMR.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- National Center for Biotechnology Information. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central.

- Sigma-Aldrich. (n.d.). NMR Solvents.

- Sigma-Aldrich. (n.d.). Certified Reference Materials for ¹⁹F NMR.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

- Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

- ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a....

- Wiley Online Library. (n.d.). Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy.

Sources

Physicochemical properties of 3-Fluoropropyl methanesulfonate

An In-Depth Technical Guide to 3-Fluoropropyl Methanesulfonate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile reagent of significant interest in modern organic synthesis and pharmaceutical development. We will move beyond a simple recitation of data to explore the underlying principles of its reactivity, its strategic role in the synthesis of complex molecules, and the critical considerations for its safe and effective use in the laboratory.

Introduction: A Tale of Two Functional Groups

This compound (CAS No. 372-04-3) is an alkyl sulfonate that has become an invaluable building block in synthetic chemistry.[1] Its utility stems from the strategic combination of two key structural features: a terminal fluorine atom and a methanesulfonate (mesylate) group.[1] The mesylate is an exceptional leaving group, activating the propyl chain for nucleophilic substitution, while the fluorine atom imparts unique physicochemical properties that are highly sought after in medicinal chemistry.[1]

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological profiles, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity.[1] Consequently, this compound serves as a critical reagent for introducing the 3-fluoropropyl moiety into drug candidates and other advanced materials.[1]

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

Unambiguous characterization is the bedrock of chemical synthesis. While some physical properties of this compound are not extensively reported in the literature, its identity is readily confirmed through spectroscopic methods.

Core Physicochemical Data

The following table summarizes the fundamental properties of the compound. Researchers should note that experimental data for properties such as melting and boiling points are not consistently available in public databases.

| Property | Value | Source |

| CAS Number | 372-04-3 | [1] |

| Molecular Formula | C₄H₉FO₃S | [2] |

| Molecular Weight | 156.17 g/mol | [2] |

| Physical Form | Not widely reported; likely a liquid at STP | |

| Boiling Point | Not widely reported | |

| Melting Point | Not widely reported | |

| Density | Not widely reported |

Spectroscopic Characterization: An NMR Deep Dive

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the structural elucidation of this compound.[1] The ¹H NMR spectrum is particularly informative due to the characteristic splitting patterns induced by the fluorine atom.

¹H NMR Spectral Data (Illustrative) Note: Chemical shifts (δ) are illustrative and can vary with the solvent and instrument used.

| Assignment | Expected δ (ppm) | Multiplicity | Causality |

| CH₃ -SO₃ | ~3.0 | Singlet (s) | Protons of the methyl mesylate group are deshielded by the adjacent sulfonyl group. |

| F-CH₂-CH₂ | ~2.2 | Doublet of Triplets (dt) | Experiences coupling from protons on both adjacent methylene groups and the fluorine atom. |

| CH₂ -O-SO₂ | ~4.4 | Triplet (t) | Protons are deshielded by the adjacent electronegative oxygen atom of the ester. |

| F-CH₂ | ~4.6 | Doublet of Triplets (dt) | Protons are strongly deshielded by the terminal fluorine and show complex splitting from coupling to adjacent protons and the fluorine atom (³J-H,F).[1] |

Synthesis and Experimental Protocol

The most reliable and common method for preparing this compound is the esterification of 3-fluoro-1-propanol with methanesulfonyl chloride, a process known as mesylation.[1] This approach is favored for its high yields and operational simplicity.

Caption: Synthesis of this compound.

Protocol: Synthesis of this compound

This protocol is a representative methodology and should be adapted and optimized based on specific laboratory conditions and scale.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 3-fluoro-1-propanol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Base Addition: Add a suitable base, such as triethylamine (Et₃N, 1.2 eq), to the solution. Cool the flask to 0 °C in an ice bath.

-

Expert Insight: The base is crucial to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.

-

-

Mesylation: Dissolve methanesulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Validation: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹⁹F) and Mass Spectrometry.

Reactivity and Applications in Drug Development

The synthetic power of this compound lies in the superb leaving group ability of the mesylate anion. This makes the compound an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles.[1]

The Fluoroalkylation Workhorse

In drug development, introducing fluorine can be a transformative strategy. This compound is a key reagent for this "fluoroalkylation" process.[1] By reacting it with a nucleophilic site on a target molecule (e.g., an amine, thiol, or phenoxide), the 3-fluoropropyl group can be appended, potentially enhancing the parent molecule's metabolic stability or receptor binding affinity.[1]

Caption: General workflow for nucleophilic fluoroalkylation.

Precursor in Radiopharmaceutical Synthesis

A particularly significant application is in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging.[1] PET is a powerful diagnostic tool that visualizes biological processes in vivo.[1] this compound serves as a non-radioactive standard and precursor for the synthesis of [¹⁸F]-labeled analogues, such as O-[3-¹⁸F-fluoropropyl]-α-methyl tyrosine, which are used for imaging cancers like mesothelioma.[1][3]

Safety and Handling: An Alkylating Agent

Alkyl sulfonates, as a class, are potent alkylating agents and must be handled with extreme care.[1] While specific toxicological data for this compound is not widely published, it should be treated as potentially toxic, mutagenic, and carcinogenic based on the known hazards of similar compounds like methyl methanesulfonate (MMS).[4][5][6][7]

Mandatory Safety Precautions:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[4][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][5]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[4][8]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains.[4]

Conclusion

This compound is more than just a chemical; it is a precision tool for molecular design. Its dual-functionality allows chemists to readily install the 3-fluoropropyl group, a moiety that can bestow significant advantages upon pharmacologically active compounds. From enhancing drug stability to enabling advanced medical imaging, its importance in the fields of medicinal chemistry and drug development is well-established and continues to grow. Proper understanding of its synthesis, reactivity, and handling is paramount for any researcher seeking to leverage its full potential.

References

- Benchchem. (n.d.). This compound | 372-04-3.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet: Methyl methanesulfonate.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Lin, K. J., et al. (2013). Synthesis and Biological Evaluation of O-[3-¹⁸F-fluoropropyl]-α-methyl Tyrosine in Mesothelioma-Bearing Rodents. PLoS ONE, 8(6), e66763. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl methanesulfonate. Retrieved from [Link]

-

National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C4H9FO3S | CID 248388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of O-[3-18F-fluoropropyl]-α-methyl Tyrosine in Mesothelioma-Bearing Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. fishersci.com [fishersci.com]

The 3-Fluoropropyl Group in Modern Drug Discovery: A Technical Guide to 3-Fluoropropyl Methanesulfonate as a Key Alkylating Reagent

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] Among the various fluorinated motifs, the 3-fluoropropyl group has emerged as a valuable moiety for enhancing metabolic stability, tuning basicity, and improving cell membrane permeability. This technical guide provides an in-depth exploration of 3-fluoropropyl methanesulfonate, a versatile and efficient reagent for the introduction of this critical functional group. We will delve into its synthesis, reactivity, and application, providing field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The Strategic Imperative of Fluoropropylation in Medicinal Chemistry

The introduction of fluorine into bioactive molecules has seen exponential growth, with approximately 25% of all approved drugs by 2011 containing this unique element, a significant increase from just 2% in 1970.[2] This trend is driven by the profound and often beneficial changes fluorine imparts upon a molecule's properties. The 3-fluoropropyl group (F-C3), in particular, offers a nuanced approach to molecular optimization. Unlike the more common trifluoromethyl group, the monofluorinated propyl chain provides a more subtle modulation of lipophilicity and electronic properties.

The key advantages of incorporating a 3-fluoropropyl moiety include:

-

Metabolic Blocking: The strong carbon-fluorine bond can block metabolically labile sites, particularly benzylic or allylic positions, thus enhancing the in vivo half-life of a drug candidate.

-

pKa Modulation: The electronegativity of fluorine can lower the pKa of nearby amines, a critical parameter for optimizing solubility, receptor binding, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Conformational Control: The gauche effect of the C-F bond can influence the conformational preferences of the alkyl chain, potentially leading to a more favorable binding orientation with the target protein.

-

Enhanced Membrane Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its intracellular target.[1]

This compound: A Profile of the Reagent

This compound, also known as 3-fluoropropyl mesylate, is a key reagent for introducing the 3-fluoropropyl group. Its utility stems from the presence of an excellent leaving group, the methanesulfonate (mesylate) anion, attached to the fluorinated alkyl chain.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the mesylation of 3-fluoro-1-propanol. This reaction is typically carried out by treating the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Diagram: Synthesis of this compound

Caption: General scheme for the synthesis of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C4H9FO3S |

| Molecular Weight | 156.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 116 °C @ 15 mmHg |

| Flash Point | 109 °C |

Data sourced from commercial supplier information.

The Mechanism of Fluoropropylation: A Story of Nucleophilic Substitution

The power of this compound as an alkylating agent lies in the facile displacement of the methanesulfonate group by a wide range of nucleophiles. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The methanesulfonate anion is an excellent leaving group due to the resonance stabilization of the negative charge across the three oxygen atoms of the sulfonate group.

Diagram: SN2 Mechanism of Fluoropropylation

Sources

Literature review of 3-Fluoropropyl methanesulfonate applications

An In-depth Technical Guide to the Applications of 3-Fluoropropyl Methanesulfonate

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Fluorination in Modern Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and materials science.[1] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter the physical, chemical, and biological characteristics of a parent compound.[1][2] Strategic fluorination is a widely employed tactic to enhance critical drug-like properties, including metabolic stability, binding affinity to biological targets, and bioavailability.[1] Among the array of reagents available for this purpose, this compound has emerged as a particularly versatile and valuable building block for introducing the 3-fluoropropyl moiety. This guide provides an in-depth exploration of its synthesis, reactivity, and core applications, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Core Characteristics of this compound

This compound (CAS No. 372-04-3), also known as 3-fluoropropyl mesylate, is an alkyl sulfonate ester.[1][3] Its structure is deceptively simple, yet it combines two key features that are the source of its synthetic utility: a terminal fluorine atom and a methanesulfonate (mesylate) group.[1] The mesylate group is an excellent leaving group, a classic feature of alkyl sulfonates, which activates the propyl chain for nucleophilic substitution reactions.[1] Simultaneously, the presence of the stable C-F bond ensures that the fluoropropyl group is incorporated intact into the target molecule. This dual functionality makes it a premier reagent for fluoroalkylation.[1]

Physicochemical and Safety Data

A summary of the key properties of this compound is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 372-04-3 | [1][3][4][5] |

| Molecular Formula | C₄H₉FO₃S | [1][3][5] |

| Molecular Weight | 156.17 - 156.18 g/mol | [1][3][5] |

| Physical Form | Liquid | [1] |

| Boiling Point | 116 °C @ 15 mmHg; 256.5 °C @ 760mmHg | [3][5] |

| Density | 1.225 g/cm³ | [5] |

| Flash Point | 108.9 - 109 °C | [3][5] |

| InChI Key | NCTJTTYHDNOOEM-UHFFFAOYSA-N | [1][5] |

Synthesis and Mechanism

The most reliable and high-yield method for synthesizing this compound is the mesylation of 3-fluoro-1-propanol.[1] This reaction involves the esterification of the alcohol with methanesulfonyl chloride, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Synthesis Reaction Diagram

Caption: Synthesis of this compound via mesylation.

Detailed Synthesis Protocol

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and scale.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-fluoro-1-propanol (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (1.1 eq) to the cooled solution.

-

Reagent Addition: Add methanesulfonyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a liquid.[1]

Core Application: Fluoroalkylation via Nucleophilic Substitution

The primary utility of this compound lies in its role as a potent fluoroalkylating agent .[1] The methanesulfonate moiety is an excellent leaving group due to the resonance stabilization of the resulting mesylate anion.[1] This makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The Sₙ2 Reaction Pathway

Given that the methanesulfonate group is attached to a primary carbon, the nucleophilic substitution reaction proceeds predominantly through an Sₙ2 (bimolecular nucleophilic substitution) mechanism .[1] This pathway involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry (though not relevant for this achiral substrate) and displacement of the mesylate leaving group in a single, concerted step.[1]

Caption: The generalized Sₙ2 mechanism for fluoroalkylation.

This reactivity allows for the facile attachment of the 3-fluoropropyl group to a diverse range of nucleophiles, including amines, phenols, thiols, and carbanions, making it a versatile tool for creating complex molecular structures.[1]

Key Application Areas

Precursor for PET Radiopharmaceuticals

A critical application of this compound is in the development of radiotracers for Positron Emission Tomography (PET) imaging.[1][6][7] PET is a highly sensitive, non-invasive imaging technique that provides functional information about biological processes in vivo.[6][8][9] It relies on the detection of radiation from positron-emitting radionuclides, with Fluorine-18 ([¹⁸F]) being the most widely used due to its optimal half-life (109.7 min) and low positron energy.[6][8]

This compound serves as a "cold" standard or precursor for the synthesis of [¹⁸F]-labeled imaging agents.[1] For instance, it is a precursor in the synthesis of 3-[¹⁸F]fluoropropanesulfonyl chloride, a prosthetic group used for radiolabeling amines.[1] The general workflow involves synthesizing a more complex precursor molecule containing the 3-fluoropropyl group, which is then used in the final, time-sensitive radiolabeling step with [¹⁸F].

Caption: Workflow for PET tracer development using a fluoropropyl precursor.

Enhancing Pharmaceutical Properties

In medicinal chemistry, the introduction of a 3-fluoropropyl group can significantly enhance the therapeutic potential of a drug candidate.[1][2][10] The presence of fluorine can:

-

Increase Metabolic Stability: The strength of the C-F bond can block sites of metabolism (e.g., oxidation by cytochrome P450 enzymes), increasing the drug's half-life.[1][2]

-

Improve Binding Affinity: The electronegativity of fluorine can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, enhancing potency.[1][2]

-

Modulate Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

Experimental Protocol: N-Alkylation of Aniline

This protocol demonstrates a typical fluoroalkylation of an amine nucleophile.

-

Setup: In a round-bottom flask, dissolve aniline (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: Add this compound (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain N-(3-fluoropropyl)aniline.

Safety and Handling

This compound is a reactive chemical and must be handled with appropriate care. It is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and causes severe skin burns and eye damage.[3][11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12] Work in a well-ventilated chemical fume hood.[12]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe mist or vapors.[12] Use spark-proof tools and keep away from heat and open flames.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[12] It may require refrigerated or cold-chain transportation.[4]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water for at least 15 minutes.[12] Seek immediate medical attention.[12]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[12] Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

-

Conclusion and Future Outlook

This compound is a powerful and versatile reagent in modern organic synthesis. Its value is rooted in the reliable and efficient introduction of the 3-fluoropropyl group into a wide variety of molecular scaffolds.[1] Its applications are particularly impactful in medicinal chemistry and the development of advanced diagnostic tools like PET imaging agents. As the demand for more sophisticated and metabolically robust pharmaceuticals and diagnostic probes continues to grow, the strategic importance of key building blocks like this compound is set to increase, solidifying its place in the synthetic chemist's toolkit.

References

- This compound | 372-04-3. (n.d.). Benchchem.

- 3-Fluoropropyl 1-methanesulfonate | 372-04-3. (n.d.). SynQuest Laboratories.

- This compound | 372-04-3. (n.d.). BLD Pharm.

- Buy 3-FLUOROPROPYL-1-METHANESULFONATE from HANGZHOU LEAP CHEM CO., LTD. (n.d.). ECHEMI.

- 3-Fluoropropyl-1-methanesulfonate Safety Data Sheet. (n.d.). Synquest Labs.

- 3-Fluoropropyl methanesulphonate | CAS 372-04-3. (n.d.). Santa Cruz Biotechnology.

- Safety Data Sheet. (n.d.). Fisher Scientific.

- Safety Data Sheet. (2024, September 7). Sigma-Aldrich.

-

Badescu, V. O., et al. (2021). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules, 26(17), 5265. From: [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. From: [Link]

-

Papp, L., et al. (2024). The Medical Applications of Novel PET Radiopharmaceuticals. Cancers, 16(11), 2058. From: [Link]

-

Peko, Y., et al. (2022). Radiochemistry for positron emission tomography. Communications Chemistry, 5, 61. From: [Link]

-

Chen, F., et al. (2015). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research, 48(4), 901-910. From: [Link]

-

Gillis, E. P., et al. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. From: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 372-04-3 | 6164-3-11 | MDL MFCD01715281 | 3-Fluoropropyl 1-methanesulfonate | SynQuest Laboratories [synquestlabs.com]

- 4. 372-04-3|this compound|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Medical Applications of Novel PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

The Strategic Use of the 3-Fluoropropyl Moiety in Radiopharmaceutical Synthesis for Positron Emission Tomography (PET)

An Application and Protocol Guide

Introduction: The Fluoropropyl Group as a Privileged Motif in PET Tracer Design

The introduction of fluorine-18 (¹⁸F), a positron-emitting radionuclide, into biologically active molecules is a cornerstone of modern medical imaging with Positron Emission Tomography (PET).[1] With its near-ideal half-life (109.8 minutes) and low positron energy (635 keV), ¹⁸F allows for high-resolution imaging over several hours, accommodating complex biological processes and centralized production and distribution.[2]

While direct radiofluorination of complex molecules is often challenging, the use of prosthetic groups—small, pre-labeled synthons—provides a robust and versatile strategy.[1] Among these, the 3-[¹⁸F]fluoropropyl group has emerged as a particularly valuable moiety. Its incorporation can favorably modulate a tracer's pharmacokinetic properties, such as lipophilicity and metabolic stability, often improving tumor-to-background ratios and in vivo performance.[3][4]

A critical distinction must be made at the outset. The query topic, "3-Fluoropropyl methanesulfonate," refers to a non-radioactive (or "cold") molecule (CAS 372-04-3).[5][6] In this compound, a stable ¹⁹F atom is present, and the methanesulfonate (mesylate) acts as an excellent leaving group.[7] This molecule is an invaluable tool for synthesizing non-radioactive reference standards, for pharmacological studies, and for optimizing reaction conditions before handling radioactivity.

However, for the synthesis of the actual PET radiotracer, the goal is to introduce the radioactive ¹⁸F isotope. This is typically achieved not with pre-fluorinated methanesulfonates, but through a two-step process involving a bifunctional propyl precursor. This guide will focus on this field-proven methodology for synthesizing 3-[¹⁸F]fluoropropylated radiopharmaceuticals, clarifying the role of related "cold" reagents and providing detailed, validated protocols.

Part 1: The Core Chemistry of [¹⁸F]Fluoropropylation

The successful synthesis of an [¹⁸F]fluoropropyl-containing radiotracer hinges on a two-stage nucleophilic substitution strategy. First, the cyclotron-produced [¹⁸F]fluoride ion is used to label a propyl synthon bearing two leaving groups. Second, the resulting [¹⁸F]fluoropropyl intermediate is conjugated to the target molecule.

The Nucleophile: Activating the [¹⁸F]Fluoride Ion

[¹⁸F]Fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction on enriched [¹⁸O]H₂O.[8][9] The resulting aqueous [¹⁸F]F⁻ is a poor nucleophile due to strong solvation by water molecules. Its activation is therefore the critical first step in any nucleophilic radiosynthesis.

Causality of Activation: To render the fluoride "naked" and highly nucleophilic, two things must be achieved:

-

Water Removal: The [¹⁸O]H₂O target water must be meticulously removed. This is accomplished by trapping the [¹⁸F]F⁻ on an anion exchange cartridge, eluting it with a basic solution (e.g., potassium carbonate), and performing azeotropic distillation with acetonitrile.[10]

-

Cation Chelation: A phase transfer catalyst, most commonly the cryptand Kryptofix 2.2.2 (K2.2.2), is added. K2.2.2 sequesters the potassium cation (from K₂CO₃), preventing tight ion-pairing with the fluoride anion and enhancing its reactivity in the aprotic organic solvent.[9]

The Precursor Strategy: Bifunctional Propyl Synthons

The key to the fluoropropylation strategy is a precursor molecule with a three-carbon chain and two leaving groups (LG¹ and LG²), as shown in the general structure: LG¹-(CH₂)₃-LG².

Expert Rationale: The choice of leaving groups is a strategic decision based on reactivity. Ideally, one leaving group (LG¹) should be significantly more reactive towards [¹⁸F]fluoride than the other (LG²). This allows for the selective formation of the desired F-(CH₂)₃-LG² intermediate. Subsequently, LG² must be readily displaced by a nucleophilic site on the target biomolecule (e.g., a phenol, amine, or thiol).

Commonly used leaving groups include mesylate (-OMs), tosylate (-OTs), nosylate (-ONs), and halides (Br, I). A common and effective strategy is to use precursors with two different leaving groups, such as 3-bromopropyl tosylate, to provide orthogonal reactivity.

| Precursor Example | LG¹ (for ¹⁸F-Substitution) | LG² (for Biomolecule Conjugation) | Rationale |

| 1,3-Ditosyloxypropane | Tosylate | Tosylate | Symmetrical; reactivity controlled by stoichiometry. Can lead to difluorinated side products. |

| 1,3-Dimesyloxypropane | Mesylate | Mesylate | Similar to ditosylate; mesylate is a slightly better leaving group. |

| 3-Bromopropyl tosylate | Tosylate | Bromide | Excellent orthogonality. Tosylate is more readily displaced by hard nucleophile [¹⁸F]F⁻, while the resulting bromide is well-suited for alkylating softer nucleophiles like phenols or amines. |

| 3-Iodopropyl nosylate | Nosylate | Iodide | Nosylate is a highly reactive leaving group for fluorination. Iodide is an excellent leaving group for the second step. |

Table 1: Comparison of common bifunctional propyl precursors for [¹⁸F]fluoropropylation.

General Reaction Mechanism

The entire process follows two sequential Sₙ2 reactions. Each step involves the backside attack of a nucleophile, leading to the inversion of stereochemistry if a chiral center were present at the reaction site (which is not the case for the propyl chain itself).

Caption: General two-step Sₙ2 mechanism for [¹⁸F]fluoropropylation.

Part 2: Validated Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an [¹⁸F]fluoropropylated tracer, exemplified by O-(3-[¹⁸F]fluoropropyl)-L-tyrosine ([¹⁸F]FPT), a potential PET tracer for tumor imaging.[4] These steps are typically performed in an automated synthesis module within a lead-shielded hot cell.

Protocol 1: Automated Synthesis of the [¹⁸F]Fluoropropyl Bromide Intermediate

This protocol details the first stage: the radiosynthesis of 1-[¹⁸F]fluoro-3-bromopropane from its tosylate precursor.

Materials:

-

Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]H₂O (e.g., 1-10 GBq)

-

Sep-Pak Light QMA Carbonate cartridge

-

Kryptofix 2.2.2 (K₂₂₂) solution (10 mg in 1 mL acetonitrile)

-

Potassium Carbonate (K₂CO₃) solution (2 mg in 0.5 mL water)

-

Acetonitrile (MeCN), anhydrous

-

3-Bromopropyl tosylate (precursor, 5-10 mg in 0.5 mL MeCN)

-

Sep-Pak C18 cartridge for purification

-

Sterile water for injection

-

Ethanol, absolute

Methodology (Automated Synthesis Module):

-

[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto the pre-conditioned QMA cartridge. The negatively charged [¹⁸F]F⁻ is retained on the anion exchanger.

-

Elution: Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using a combined solution of K₂₂₂/MeCN and K₂CO₃/H₂O.

-

Azeotropic Drying: Heat the reaction vessel to 110 °C under a stream of nitrogen and vacuum. Add 1-2 mL of anhydrous MeCN and repeat the evaporation. This step is critical for removing all water to activate the fluoride.[8][10]

-

[¹⁸F]Fluorination: Add the 3-bromopropyl tosylate solution to the dried [K/K₂₂₂]⁺[¹⁸F]F⁻ complex. Heat the sealed reaction vessel to 95-100 °C for 10 minutes. The [¹⁸F]F⁻ displaces the tosylate group.

-

Intermediate Purification: After cooling, dilute the reaction mixture with water. Pass the entire volume through a C18 Sep-Pak cartridge. The desired, more non-polar product, 1-[¹⁸F]fluoro-3-bromopropane, is retained, while unreacted [¹⁸F]fluoride and polar impurities are washed to waste.

-

Elution of Intermediate: Elute the purified 1-[¹⁸F]fluoro-3-bromopropane from the C18 cartridge with 1-2 mL of a suitable organic solvent (e.g., dimethylformamide or acetonitrile) directly into the second reaction vessel for the conjugation step.

Protocol 2: Synthesis and Purification of O-(3-[¹⁸F]fluoropropyl)-L-tyrosine ([¹⁸F]FPT)

This protocol details the conjugation of the [¹⁸F]fluoropropyl intermediate to the tyrosine precursor, followed by deprotection and final purification.

Materials:

-

Eluted 1-[¹⁸F]fluoro-3-bromopropane from Protocol 1

-

N-Boc-L-tyrosine ethyl ester (protected tyrosine precursor, 10-15 mg)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or another suitable base

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 4M solution

-

Sodium hydroxide (NaOH), 2M solution

-

Semi-preparative HPLC system with a C18 column and radiation detector

-

Mobile phase: e.g., Ethanol/Phosphate buffer, pH 2.5

-

Sterile formulation buffer (e.g., phosphate-buffered saline)

Methodology:

-

Precursor Activation: In the second reaction vessel, dissolve the N-Boc-L-tyrosine ethyl ester in anhydrous DMF. Add NaH to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Causality: The phenoxide is a much stronger nucleophile than the neutral hydroxyl group, enabling an efficient Sₙ2 reaction with the fluoropropyl bromide intermediate.

-

Conjugation Reaction: Transfer the 1-[¹⁸F]fluoro-3-bromopropane solution from Protocol 1 into the vessel containing the activated tyrosine precursor. Heat the mixture at 100-110 °C for 15 minutes.

-

Deprotection (Hydrolysis): Cool the reaction vessel. Add 1 mL of 4M HCl and heat at 120 °C for 10 minutes. This step removes both the N-Boc protecting group and the ethyl ester, yielding the final [¹⁸F]FPT product.

-

Neutralization & HPLC Loading: Cool the vessel and neutralize the acidic solution with 2M NaOH. Dilute with HPLC mobile phase and inject the entire crude product onto the semi-preparative HPLC system.

-

HPLC Purification: Elute the column with the specified mobile phase. The [¹⁸F]FPT peak, identified by the radiation detector and by comparison to the retention time of the cold standard, is collected. Self-Validation: This step is crucial as it separates the final radiolabeled product from unreacted [¹⁸F]fluoride, labeled intermediates, and unlabeled chemical precursors.

-

Formulation: The collected HPLC fraction is typically passed through a C18 Sep-Pak to remove the organic mobile phase solvent. The tracer is then eluted with ethanol and diluted with a sterile, isotonic buffer for injection. The final product is passed through a 0.22 µm sterile filter into a sterile vial.

| Parameter | Typical Value for [¹⁸F]FPT Synthesis[4] |

| Total Synthesis Time | ~60 minutes |

| Radiochemical Yield (non-decay corrected) | 25-30% |

| Radiochemical Purity (post-HPLC) | > 99% |

| Molar Activity (A_m) | 44–73 GBq/µmol (Example from a similar compound[11]) |

Table 2: Typical radiosynthesis parameters for O-(3-[¹⁸F]fluoropropyl)-L-tyrosine ([¹⁸F]FPT).

Protocol 3: Quality Control (QC) for Final Product Release

Every batch of radiopharmaceutical must pass stringent QC tests before it can be used.

-

Appearance: Visual inspection for clarity and absence of particulates.

-

pH: Must be within a physiological range (typically 4.5 - 7.5).

-

Radiochemical Purity & Identity:

-

Method: Analytical HPLC using a C18 column with a different gradient or mobile phase than the preparative system.

-

Procedure: Inject a small aliquot of the final product.

-

Acceptance Criteria: The chromatogram from the radiation detector should show a single major peak (>95% of total radioactivity) that co-elutes with an authenticated, non-radioactive standard of O-(3-fluoropropyl)-L-tyrosine. This confirms both purity and chemical identity.

-

-

Residual Solvents:

-

Method: Gas Chromatography (GC).

-

Acceptance Criteria: Levels of solvents used in the synthesis (e.g., acetonitrile, ethanol) must be below the limits specified by pharmacopeial standards (e.g., USP <467>).

-

-

Radionuclidic Purity:

-

Method: Gamma-ray spectroscopy using a multichannel analyzer.

-

Acceptance Criteria: The spectrum should show a characteristic peak at 511 keV, and the half-life should be confirmed to be approximately 110 minutes.

-

-

Sterility & Endotoxins:

-

Sterility: The final product is filtered through a 0.22 µm filter. Sterility tests are typically performed retrospectively.

-

Endotoxins: Tested using the Limulus Amebocyte Lysate (LAL) test. Must be below the specified limit.

-

Part 3: Workflow Visualization

Caption: Automated workflow for two-step [¹⁸F]fluoropropylation.

References

-

Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging. European Journal of Medicinal Chemistry. [Link]

-

Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. PMC. [Link]

-

Improved synthesis of pure [18F]fluoro-compounds for PET studies from bromo-compounds. Applied Radiation and Isotopes. [Link]

-

Synthesis and Evaluation of O-(3-[18F]fluoropropyl)-L-tyrosine as an Oncologic PET Tracer. Nuclear Medicine and Biology. [Link]

-

Radiosynthesis and Analysis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid. Molecular Imaging and Biology. [Link]

-

Radiation dosimetry of O-(3-[18F]fluoropropyl)-L-tyrosine as oncologic PET tracer based on the mice distribution data. Nuclear Medicine and Biology. [Link]

-

Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

-

Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC. [Link]

-

Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry. [Link]

-

Novel Tracers and Radionuclides in PET Imaging. PMC. [Link]

-

Radiosynthesis of [18F] N-(3-Fluoropropyl)-2-beta-Carbomethoxy-3-beta-(4-Bromophenyl) Nortropane and the regional brain uptake in non human primate using PET. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Synthesis and Biological Evaluation of O-[3-18F-fluoropropyl]-α-methyl Tyrosine in Mesothelioma-Bearing Rodents. PMC. [Link]

-

This compound. PubChem. [Link]

-

Fluorine-18 radiochemistry, labeling strategies and synthetic routes. PubMed. [Link]

Sources

- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-18 radiochemistry, labeling strategies and synthetic routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of O-(3-[18F]fluoropropyl)-L-tyrosine as an oncologic PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 372-04-3 | 6164-3-11 | MDL MFCD01715281 | 3-Fluoropropyl 1-methanesulfonate | SynQuest Laboratories [synquestlabs.com]

- 6. This compound | C4H9FO3S | CID 248388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. psec.uchicago.edu [psec.uchicago.edu]

- 11. Radiosynthesis and Analysis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SN2 Reactions Involving 3-Fluoropropyl Methanesulfonate

Introduction: The Strategic Incorporation of the 3-Fluoropropyl Moiety in Modern Drug Discovery

The introduction of fluorine into drug candidates is a widely employed strategy to modulate a variety of physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. The 3-fluoropropyl group, in particular, offers a unique combination of a terminal, metabolically stable C-F bond and a flexible three-carbon linker. 3-Fluoropropyl methanesulfonate has emerged as a key building block for introducing this valuable moiety, leveraging the excellent leaving group ability of the methanesulfonate (mesylate) group in nucleophilic substitution reactions.

This comprehensive guide provides detailed insights and protocols for conducting SN2 reactions with this compound. It is intended for researchers, scientists, and drug development professionals seeking to incorporate the 3-fluoropropyl group into their target molecules with high efficiency and predictability.

Mechanistic Considerations: Optimizing the SN2 Pathway for this compound

The bimolecular nucleophilic substitution (SN2) reaction is a concerted process where a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the leaving group in a single step. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For this compound, several key factors must be carefully controlled to ensure a successful and high-yielding SN2 reaction.

Substrate: this compound

This compound is an ideal substrate for SN2 reactions due to several key features:

-

Primary Carbon Center: The electrophilic carbon bearing the mesylate leaving group is a primary carbon, which is sterically unhindered and thus highly accessible to nucleophilic attack. This significantly favors the SN2 pathway over competing reactions like E2 elimination.

-

Excellent Leaving Group: The methanesulfonate (mesylate) group is an excellent leaving group due to its ability to stabilize the negative charge that develops upon its departure through resonance. This facilitates the displacement by a wide range of nucleophiles.

-

Inert Fluoro Group: The fluorine atom at the 3-position is electronically withdrawing but is sufficiently far from the reaction center to not significantly hinder the SN2 reaction. It also does not participate in neighboring group participation.

Nucleophile Selection

A wide variety of nucleophiles can be effectively employed in SN2 reactions with this compound. The choice of nucleophile will be dictated by the desired final product. Common classes of nucleophiles include:

-